molecular formula C20H17N3O2 B138018 (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile CAS No. 150639-33-1

(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile

Cat. No. B138018
CAS RN: 150639-33-1
M. Wt: 331.4 g/mol
InChI Key: QVVGSAYHUSBCQV-SRKGJJLTSA-N
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Description

(4S)-(+)-Phenyl-α -[(4S)-phenyloxazolidin-2-ylidene]-2-oxazoline-2-acetonitrile is a C2-symmetric chiral bisoxazoline (BOX) ligand.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in the development of SPPS techniques. SPPS is a method used to synthesize peptides and proteins, which has revolutionized the field of biochemistry and pharmacology. The unique structure of the compound allows for the introduction of conformational constraints in peptides, which can be critical for the study of protein folding and function .

Native Chemical Ligation (NCL)

The compound’s derivatives are instrumental in NCL, a technique for chemically synthesizing proteins. NCL allows for the joining of two peptides into a single entity without the need for protecting groups, which simplifies the synthesis of large and complex proteins .

Phosphorylation Studies

Phosphorylation is a vital post-translational modification that can alter the function of proteins. The compound’s derivatives can be used to study the conformational effects of phosphorylation on peptides, aiding in the understanding of signal transduction pathways .

Immunology Research

In immunology, the compound’s derivatives can be used to create monoclonal antibodies that target specific epitopes on antigens. This application is crucial for the development of vaccines and therapeutic antibodies .

Structural Biology

The compound is valuable in structural biology for the crystallization of peptides and proteins. Its derivatives can induce specific conformations in peptides, facilitating the determination of their three-dimensional structures through techniques like X-ray crystallography .

Drug Design and Discovery

In drug discovery, the compound’s derivatives can be used to mimic the structure of natural peptides or proteins, serving as a scaffold for the development of new therapeutic agents. This application is particularly important in the design of drugs with improved efficacy and specificity .

properties

IUPAC Name

(2Z)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,17-18,22H,12-13H2/b19-16-/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVGSAYHUSBCQV-SRKGJJLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=C(C#N)C2=NC(CO2)C3=CC=CC=C3)O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N/C(=C(\C#N)/C2=N[C@H](CO2)C3=CC=CC=C3)/O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628457
Record name (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile

CAS RN

150639-33-1
Record name (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-(+)-Phenyl-α-[(4S)-phenyloxazolidin-2-ylidene]-2-oxazoline-2-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 2
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 3
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 4
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 5
Reactant of Route 5
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 6
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile

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